molecular formula C16H30O4 B094117 2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne CAS No. 1068-27-5

2,5-Bis(tert-butylperoxy)-2,5-dimethyl-3-hexyne

Cat. No. B094117
CAS RN: 1068-27-5
M. Wt: 286.41 g/mol
InChI Key: ODBCKCWTWALFKM-UHFFFAOYSA-N
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Patent
US05516845

Procedure details

2,5-dimethyl-2,5di(tert.butylperoxy) hexane (DHBP); di(tert.butyl) peroxide (DTBP); 2,5-dimethyl-2,5-di(tert.butylperoxy) hexine (DYBP); dicumylperoxide (DCUP).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(OOC(C)(C)C)(CCC(C)(OOC(C)(C)C)C)C.C(OOC(C)(C)C)(C)(C)C.CC(OOC(C)(C)C)(C#CC(C)(OOC(C)(C)C)C)C.[C:51]([O:60][O:61][C:62]([C:65]1[CH:70]=[CH:69][CH:68]=[CH:67][CH:66]=1)([CH3:64])[CH3:63])([C:54]1C=CC=CC=1)([CH3:53])[CH3:52]>>[C:51]([O:60][O:61][C:62]([C:65]1[CH:66]=[CH:67][CH:68]=[CH:69][CH:70]=1)([CH3:64])[CH3:63])([CH3:52])([CH3:53])[CH3:54]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#CC(C)(OOC(C)(C)C)C)OOC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OOC(C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.